molecular formula C18H18N2O5S2 B2913114 methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034597-15-2

methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2913114
CAS No.: 2034597-15-2
M. Wt: 406.47
InChI Key: RSCDJHQDGHFCJP-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound characterized by a hybrid heterocyclic backbone. Its structure integrates a sulfamoylphenyl carbamate moiety linked to a thiophen-ethyl group substituted with a furan ring. The compound’s molecular formula is inferred to include C, H, N, O, and S atoms, with a molecular weight likely exceeding 400 g/mol based on structural analogs .

Properties

IUPAC Name

methyl N-[4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-18(21)20-14-2-5-16(6-3-14)27(22,23)19-10-8-15-4-7-17(26-15)13-9-11-25-12-13/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCDJHQDGHFCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan-Thiophene Intermediate: The initial step involves the synthesis of a furan-thiophene intermediate.

    Sulfamoylation: The intermediate is then reacted with an ethylamine derivative to introduce the sulfamoyl group.

    Carbamoylation: Finally, the compound undergoes carbamoylation with methyl chloroformate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: The nitro group in the sulfamoyl moiety can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Pd/C with hydrogen gas

    Substitution: Nitric acid, sulfuric acid

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings

    Reduction: Amino derivatives of the sulfamoyl group

    Substitution: Nitro derivatives of the aromatic rings

Scientific Research Applications

Chemistry

In chemistry, methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The presence of the sulfamoyl group suggests possible activity as a sulfonamide antibiotic, while the furan and thiophene rings may contribute to its bioactivity through interactions with biological targets.

Industry

In industry, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for use in advanced electronic devices.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the structure of natural substrates, while the aromatic rings can interact with proteins through π-π stacking and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related carbamate derivatives, focusing on synthesis, physicochemical properties, and structural motifs.

Structural Analogues from Chlorophenyl Carbamate Series

Ferriz et al. (2012) synthesized 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) and related derivatives . These compounds share a carbamate group attached to a substituted phenyl ring but lack the thiophene-furan hybrid system. Key differences include:

  • Functional Groups: The target compound features a sulfamoyl (-SO₂NH-) group, whereas the chlorophenyl analogs utilize a carbonylamino (-NHCO-) linker.
  • Lipophilicity : Chlorophenyl carbamates were analyzed via HPLC-derived capacity factors (log k), showing moderate lipophilicity. The target compound’s sulfamoyl group may increase polarity, reducing log k compared to chlorinated analogs .

Heterocyclic Carbamates: Thiophene and Furan Derivatives

Methyl thiophene-2-carbonylcarbamate (4e) and methyl furan-2-carbonylcarbamate (4f) (Heterocycles, 2013) share thiophene/furan motifs but differ in connectivity :

  • Synthesis : Both 4e and 4f were synthesized via palladium-catalyzed coupling (Pd₂(dba)₃, Ph₃As, CuTC), whereas the target compound’s synthetic route is unspecified.
  • Structural Alignment : The carbonylcarbamate group in 4e/4f is directly attached to the heterocycle, unlike the target compound’s sulfamoylphenyl-carbamate linkage. NMR data for 4e (¹H NMR: δ 7.45–6.85 ppm for thiophene; ¹³C NMR: δ 165.2 ppm for carbonyl) suggest distinct electronic environments compared to the target compound’s fused heterocycles .

Pyrazole-Thiophene Hybrid Carbamate

Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 2034594-87-9) shares the sulfamoylphenyl-carbamate core but replaces the furan with a pyrazole ring :

  • Molecular Weight : 434.5 g/mol (vs. an estimated ~450 g/mol for the target compound).
  • Bioactivity Implications : Pyrazole rings often enhance binding to biological targets (e.g., kinases), while furan may alter metabolic stability.

Agrochemical Carbamates

Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb) and desmedipham () are carbamate-based pesticides but lack sulfamoyl or fused heterocyclic groups .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Evidence
Target Compound Likely C₁₉H₂₀N₂O₅S₂ Sulfamoylphenyl carbamate, thiophene-furan ~450 (estimated) -
Methyl thiophene-2-carbonylcarbamate (4e) C₈H₇NO₃S Thiophene-carbonylcarbamate 197.2
Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)... C₁₉H₂₂N₄O₄S₂ Sulfamoylphenyl carbamate, pyrazole 434.5
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamate C₁₄H₁₀Cl₂N₂O₃ Chlorophenyl-carbonylamino 333.2

Research Implications

The target compound’s hybrid architecture distinguishes it from simpler carbamates, suggesting unique physicochemical and biological properties. Further studies should prioritize:

  • Synthetic Optimization : Adapting Pd-catalyzed methods (as in ) for sulfamoylphenyl-carbamate synthesis.
  • Lipophilicity Profiling : HPLC-based log k measurements to compare with chlorophenyl analogs .
  • Biological Screening : Given the pesticidal and medicinal relevance of carbamates (), evaluating antifungal, antibacterial, or enzyme-inhibitory activity is warranted.

Biological Activity

Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : 306.38 g/mol
  • InChIKey : [To be included based on the specific identifier]

This compound features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and antimicrobial properties.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, a study on bis(carbamate) derivatives revealed that certain furan and thiophene-based compounds demonstrated cytotoxic effects against various cancer cell lines, although the specific compound has not been extensively studied in this context .

Antimicrobial Properties

The presence of sulfamoyl and thiophene groups in the structure suggests potential antimicrobial properties. Compounds containing thiophene rings have been documented to exhibit antibacterial and antifungal activities. A comparative analysis of similar compounds showed promising results against Gram-positive and Gram-negative bacteria .

The proposed mechanism of action for this compound may involve the inhibition of specific enzymes or pathways critical for cell proliferation or survival. The sulfamoyl moiety is known for its role in mimicking p-amino benzoic acid (PABA), thereby interfering with folate synthesis in bacteria, which could contribute to its antimicrobial effects .

Study 1: Antitumor Efficacy

In a preliminary study examining the antitumor efficacy of related carbamate derivatives, researchers found that certain furan-based compounds significantly inhibited tumor growth in murine models. These findings suggest that modifications to the furan ring could enhance biological activity, warranting further investigation into this compound's potential as an antitumor agent .

Study 2: Antimicrobial Screening

A screening study evaluated the antimicrobial activity of various thiophene-containing compounds against a panel of bacterial strains. While this compound was not specifically tested, compounds with similar structures demonstrated significant inhibition zones, indicating potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor15
Compound BAntibacterial20
Methyl CarbamateTBDTBDTBD

Table 2: Structural Characteristics

PropertyValue
Molecular Weight306.38 g/mol
SolubilitySoluble in organic solvents
StabilityStable under ambient conditions

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